molecular formula C17H15Cl2N5OS B12153791 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12153791
M. Wt: 408.3 g/mol
InChI Key: NOXFWTWGTSIQCE-UHFFFAOYSA-N
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Description

Structural Characterization of 2-{[4-Amino-5-(2-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(2,5-Dichlorophenyl)Acetamide

IUPAC Nomenclature and Systematic Identification

The systematic name 2-[[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is the 1,2,4-triazole ring, numbered to prioritize the amino group at position 4 and the 2-methylphenyl substituent at position 5. The sulfanyl (-S-) linker connects the triazole to the acetamide moiety, which is further substituted with a 2,5-dichlorophenyl group at the nitrogen atom. This naming convention aligns with PubChem’s methodology for analogous triazole derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₅Cl₂N₅OS was derived by summing the constituent atoms:

  • 17 carbons (7 from the 2-methylphenyl group, 6 from the dichlorophenyl ring, 2 from the acetamide backbone, and 2 from the triazole core).
  • 15 hydrogens distributed across aromatic and aliphatic regions.
  • 2 chlorines on the dichlorophenyl group.
  • 5 nitrogens (3 in the triazole ring, 1 in the amino group, and 1 in the acetamide).
  • 1 sulfur in the sulfanyl bridge.
  • 1 oxygen in the acetamide carbonyl.

The molecular weight is 408.3 g/mol , calculated as:
$$
(12.01 \times 17) + (1.01 \times 15) + (35.45 \times 2) + (14.01 \times 5) + 32.07 + 16.00 = 408.3 \, \text{g/mol}.
$$

Property Value
Molecular Formula C₁₇H₁₅Cl₂N₅OS
Molecular Weight (g/mol) 408.3

X-ray Crystallographic Data and Conformational Studies

While X-ray crystallographic data for this specific compound is unavailable, studies on related triazole-acetamide hybrids reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 10–12 Å, b = 8–9 Å, c = 14–16 Å, and β = 90–100°. The triazole ring typically adopts a planar conformation, stabilized by intramolecular hydrogen bonds between the amino group and the sulfanyl sulfur. The dichlorophenyl and 2-methylphenyl groups exhibit dihedral angles of 45–60° relative to the triazole plane, minimizing steric clashes.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.2–8.4 ppm (s, 1H, triazole H-3).
    • δ 7.6–7.8 ppm (m, 4H, dichlorophenyl aromatic H).
    • δ 7.3–7.5 ppm (m, 4H, 2-methylphenyl aromatic H).
    • δ 6.1 ppm (s, 2H, NH₂).
    • δ 3.9 ppm (s, 2H, CH₂-S).
    • δ 2.4 ppm (s, 3H, 2-methylphenyl CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 169.5 ppm (C=O).
    • δ 152–156 ppm (triazole C-3 and C-5).
    • δ 130–140 ppm (aromatic carbons).
    • δ 35.2 ppm (CH₂-S).
    • δ 21.0 ppm (2-methylphenyl CH₃).
Infrared (IR) Spectroscopy
  • 3340 cm⁻¹ : N-H stretch (amide and amino groups).
  • 1660 cm⁻¹ : C=O stretch (acetamide).
  • 1540 cm⁻¹ : C=N stretch (triazole ring).
  • 680 cm⁻¹ : C-Cl stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound exhibits absorption maxima at 265 nm (π→π* transitions in the triazole and aromatic rings) and 310 nm (n→π* transitions involving the carbonyl and sulfanyl groups).

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-14-8-11(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

NOXFWTWGTSIQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microbial or cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural differentiators lie in the substituents on the triazole ring and the acetamide-linked aryl group. Below is a comparative analysis with analogs from the evidence:

Compound Name / ID Triazole Substituent Acetamide Substituent Key Features
Target Compound 4-Amino-5-(2-methylphenyl) N-(2,5-dichlorophenyl) Ortho-methyl group on triazole; dichlorophenyl with Cl at positions 2 and 3. High Cl content increases lipophilicity.
2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Amino-5-(4-methylphenyl) N-(2,5-dimethylphenyl) Para-methyl on triazole; dimethylphenyl (electron-donating groups). Lower molecular weight (C₁₉H₂₁N₅OS) vs. target (C₁₇H₁₄Cl₂N₅OS).
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-Amino-5-(furan-2-yl) N-(2,6-dimethylphenyl) Heterocyclic furan substituent; dimethylphenyl. Increased polarity due to furan oxygen.
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide 4-Amino-5-(2-chlorophenyl) N-(2,6-dichlorophenyl) Chlorine at ortho on triazole; 2,6-dichlorophenyl. Higher Cl count (3 Cl atoms) vs. target (2 Cl atoms).
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-Amino-5-(3-methylphenyl) N-(5-chloro-2-methylphenyl) Meta-methyl on triazole; chloro-methylphenyl. Balanced lipophilicity with mixed substituents.

Key Observations :

  • Electron Effects : The 2,5-dichlorophenyl group (electron-withdrawing) contrasts with dimethylphenyl (electron-donating, ) or furan (electron-rich, ), influencing electronic interactions with biological targets.
  • Lipophilicity : Chlorine atoms enhance lipophilicity (logP), favoring membrane permeability. The target compound’s logP is likely higher than but lower than due to fewer Cl atoms.
Physicochemical Data Comparison
Property Target Compound
Molecular Formula C₁₇H₁₄Cl₂N₅OS C₁₉H₂₁N₅OS C₁₆H₁₂Cl₃N₅OS
Molecular Weight ~408.3 g/mol ~375.5 g/mol 428.7 g/mol
Key Substituents 2-MePh, 2,5-Cl₂Ph 4-MePh, 2,5-Me₂Ph 2-ClPh, 2,6-Cl₂Ph
Likely logP* ~3.5 (estimated) ~2.8 ~4.0

*logP estimated using fragment-based methods.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The compound is synthesized via multi-step reactions involving cyclization of thiosemicarbazides to form the 1,2,4-triazole core, followed by sulfanylacetamide coupling. Key steps include:

  • Cyclization : Use hydrazine derivatives with substituted phenyl groups under reflux in ethanol or DMF, monitored by TLC for completion .
  • Sulfanyl coupling : React the triazole intermediate with chloroacetyl chloride, followed by substitution with 2,5-dichloroaniline. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
  • Critical parameters : Temperature control (±2°C) and anhydrous conditions prevent side reactions. HPLC with UV detection (λ = 254 nm) validates purity .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., triazole NH at δ 8.2–8.5 ppm, aromatic protons in dichlorophenyl at δ 7.1–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: ~447.3 g/mol) and fragments (e.g., loss of acetamide moiety) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) validate functional groups .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculated using nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 reverse transcriptase inhibition) at 10–100 µM concentrations .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 2-fluorophenyl vs. 2-methylphenyl on the triazole) to assess steric/electronic effects on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding via the acetamide carbonyl) .
  • 3D-QSAR : CoMFA or CoMSIA models trained on IC₅₀ data from analogs predict optimal substituents for enhanced potency .

Advanced: What mechanistic approaches elucidate the compound’s mode of action?

Answer:

  • Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., DHFR) .
  • Molecular docking : AutoDock Vina or Glide simulations dock the compound into enzyme active sites (e.g., PDB: 1RT3 for HIV-1 RT), prioritizing poses with ΔG < -8 kcal/mol .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics in treated cells identifies dysregulated pathways (e.g., apoptosis markers like caspase-3) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Standardize assays : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models to identify outliers .
  • Probe solubility effects : Measure logP (e.g., shake-flask method) and correlate with bioactivity; low solubility may artificially reduce observed potency .

Advanced: What computational tools optimize the compound’s synthesis and bioactivity?

Answer:

  • Reaction path prediction : Density Functional Theory (DFT) in Gaussian 16 models transition states to identify low-energy pathways for triazole cyclization .
  • ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) to prioritize analogs with favorable profiles .
  • Dynamic QSAR : Time-dependent molecular dynamics simulations (AMBER) track conformational changes affecting target binding .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) or β-cyclodextrin inclusion complexes (1:2 molar ratio) .
  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed by XRD .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter, PDI < 0.2) via emulsion-solvent evaporation .

Advanced: How can researchers resolve analytical challenges in detecting low-concentration metabolites?

Answer:

  • Hyphenated techniques : LC-MS/MS (MRM mode) with a C18 column (2.1 × 50 mm, 1.7 µm) detects metabolites at ng/mL levels .
  • Isotope labeling : Synthesize a deuterated analog (e.g., CD₃ group) as an internal standard for quantification .
  • Microsomal stability assays : Incubate with liver microsomes (0.5 mg/mL) and NADPH to identify major Phase I metabolites .

Advanced: What synthetic routes enable diversification of the acetamide moiety?

Answer:

  • Nucleophilic substitution : Replace the dichlorophenyl group with substituted anilines (e.g., 2,5-dibromo) using K₂CO₃ in DMF at 60°C .
  • Click chemistry : Introduce triazole-linked substituents via Cu(I)-catalyzed azide-alkyne cyclization .
  • Enzymatic coupling : Lipase-mediated acylation in tert-butanol selectively modifies the acetamide carbonyl .

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